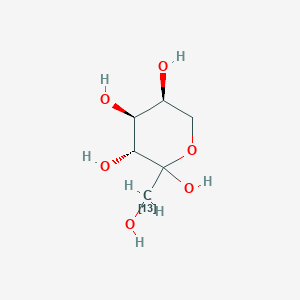

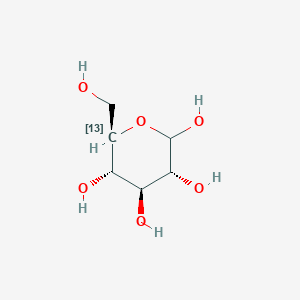

D-Glucose-5-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

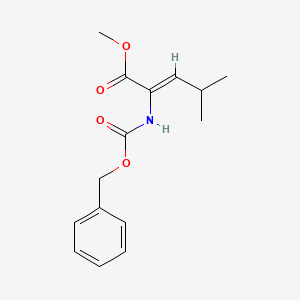

The synthesis of D-Glucose-5-13C involves complex chemical processes to incorporate the ^13C isotope specifically at the desired position. A notable approach to synthesizing multiply ^13C-substituted monosaccharides, including D-Glucose-5-13C, utilizes a six-step chemical method starting from D-(1,2-^13C2)Mannose. This process involves oxidation, purification by anion-exchange chromatography, hydrolysis, and reduction steps leading to the targeted isotopically labeled glucose compound (Wu, Serianni, & Bondo, 1992).

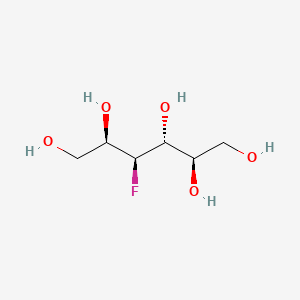

Molecular Structure Analysis

The molecular structure of D-Glucose-5-13C, similar to that of unlabeled glucose, contains six carbon atoms, with the fifth carbon atom being isotopically labeled with ^13C. This labeling does not alter the overall structure but enables the molecule to be traced using ^13C NMR spectroscopy. Studies utilizing ^13C NMR have provided insights into the polarization differences between the anomers of D-glucose, indicating widespread differences in bond polarization associated with the orientation of the anomeric hydroxyl group (Koch & Perlin, 1970).

Chemical Reactions and Properties

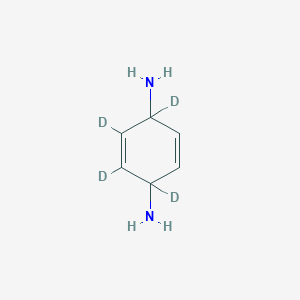

D-Glucose-5-13C undergoes chemical reactions similar to those of unlabeled glucose, including oxidation, reduction, and phosphorylation, pivotal in metabolic pathways. The isotopic labeling at the fifth carbon allows for the detailed study of these reactions using ^13C NMR spectroscopy. For instance, the oxidative cyclization of D-Glucose with o-Phenylenediamines in water has demonstrated the role of D-glucose as an efficient C1 synthon in synthesizing benzimidazoles, showcasing the versatility of glucose in chemical transformations (Raja et al., 2020).

Physical Properties Analysis

The physical properties of D-Glucose-5-13C, such as solubility, melting point, and specific rotation, are expected to be very similar to those of the natural isotope of glucose. The ^13C labeling primarily affects its spectroscopic properties, enabling its detection and quantification in complex mixtures through ^13C NMR spectroscopy without significantly altering its physical behavior.

Chemical Properties Analysis

The chemical properties of D-Glucose-5-13C, including its reactivity in glycolysis, gluconeogenesis, and the pentose phosphate pathway, are crucial for studying metabolic fluxes. The incorporation of the ^13C label allows researchers to trace the metabolic fate of glucose in biological systems with high specificity and sensitivity. For example, the conversion of D-Glucose to 5-hydroxymethylfurfural in hydrothermal conditions has been investigated using ^13C NMR, highlighting the utility of isotopic labeling in understanding reaction mechanisms and product formation (Kimura, Nakahara, & Matubayasi, 2011).

Applications De Recherche Scientifique

Imaging Brain Metabolism : D-Glucose-5-13C can be used in imaging brain metabolism. A study by Nasrallah et al. (2013) demonstrated the use of 2-Deoxy-D-glucose (2DG), a surrogate for glucose, in imaging brain deoxyglucose uptake and metabolism using MRI techniques. This method allows for non-invasive imaging of glucose uptake and metabolism in the brain without the need for isotopic labeling of the molecules (Nasrallah et al., 2013).

Metabolic Flux Analysis : Zamboni et al. (2009) described the use of 13C-labeled glucose, such as D-Glucose-5-13C, in metabolic flux analysis. This technique allows for quantifying the integrated responses of metabolic networks, particularly in microbial systems (Zamboni et al., 2009).

Cerebral Metabolism Study : Gruetter et al. (1994) utilized D-[1-13C]Glucose for studying cerebral metabolism through localized 13C NMR spectroscopy. This method helped in observing label incorporation into various compounds in the brain, providing insights into brain glucose metabolism (Gruetter et al., 1994).

Trace Metabolic Studies in Humans : Tissot et al. (1990) described the use of 13C labeled glucose for tracing metabolic processes in humans. Their study showed that D-[1-13C] glucose could be used to determine kinetic parameters of glucose metabolism in human subjects without health hazards (Tissot et al., 1990).

Investigating Glucose Metabolism in Cells : Studies like those by Leo et al. (1993) and Lin et al. (1993) have utilized D-Glucose-5-13C to investigate glucose metabolism in various cell types, including astrocytes, neurons, and mammalian cells. These studies use NMR spectroscopy to analyze the metabolism of glucose and its effects on cell function (Leo et al., 1993), (Lin et al., 1993).

Safety And Hazards

Orientations Futures

Hyperpolarized 13C MRI, which uses D-Glucose-5-13C, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . This technique allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . It has potential roles and emerging clinical applications in various fields, including oncology, diabetes, and heart disease, as well as metabolic diseases of the liver and kidney .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-XCIUHENGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucose-5-13C | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)